(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Chiral resolution Diastereomeric purity Avibactam intermediate

Generic avibactam manufacturers face stereochemical method-development burden and inconsistent intermediate quality. This (2S,5R)-configured oxalate salt resolves both: • Validated chiral HPLC method eliminates de novo method development for ANDA/DMF filing • Integrates directly into the published 10-step, 23.9%-overall-yield route demonstrated at 400 g scale • Crystalline oxalate ensures defined stoichiometry and GMP batch consistency, unlike the hygroscopic amorphous free base. Procure with ISO 17034-certified reference standard documentation.

Molecular Formula C17H24N2O7
Molecular Weight 377.39
CAS No. 1416134-48-9
Cat. No. B601227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
CAS1416134-48-9
SynonymsAvibactam Intermediate;  (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxylic Acid Ethyl Ester Ethanedioate;  (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate
Molecular FormulaC17H24N2O7
Molecular Weight377.39
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avibactam Intermediate: Critical Procurement


(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1416134-48-9) is a chirally pure, orthogonally protected piperidine building block serving as the penultimate intermediate in the commercial synthesis of avibactam sodium, a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for multidrug-resistant Gram-negative infections [1]. The compound features a (2S,5R) absolute configuration at the piperidine ring, a benzyloxyamino group at C5, an ethyl ester at C2, and is isolated as the oxalate salt (MW 368.38, C17H24N2O7), with commercial suppliers routinely offering purity of ≥98% (HPLC) [2]. Its established role in an FDA-approved drug supply chain distinguishes this compound from generic piperidine-2-carboxylate analogs that lack validated end-use traceability.

Chiral (2S,5R) configuration for avibactam synthesis
Ethyl ester oxalate salt with orthogonal benzyloxyamino protection
Validated in published 10-step commercial route

Generic Substitution Risks


In-class analogs of CAS 1416134-48-9 — including the benzyl ester variant (CAS 1171080-45-7), the (2R,5S) enantiomer (CAS 2059927-65-8), the methyl ester analog (CAS 1416134-73-0), and the free-base form (CAS 1416134-47-8) — are not functionally interchangeable despite sharing the benzyloxyamino-piperidine scaffold. The (2S,5R) absolute configuration is essential for downstream avibactam stereochemistry; the enantiomeric (2R,5S) species yields the pharmacologically inactive antipode [1]. The ethyl ester specifically enables the sequential amidation–urea cyclization–debenzylation/sulfation cascade used in the validated 10-step manufacturing route achieving 23.9% overall yield at 400 g scale, whereas benzyl ester intermediates require divergent deprotection strategies that alter process economics and impurity profiles [2]. Furthermore, the oxalate salt form provides isolable crystallinity and defined stoichiometry critical for GMP batch consistency, which the free-base form (CAS 1416134-47-8, MW 278.35) cannot match due to its hygroscopic amorphous character . The quantitative evidence below demonstrates exactly where CAS 1416134-48-9 outperforms its closest comparators on dimensions directly relevant to procurement and process development.

Enantiomer (2R,5S) mismatch
The (2R,5S) enantiomer yields pharmacologically inactive avibactam; stereochemical configuration may not transfer to the desired API.
Benzyl ester analog requires extra deprotection
Benzyl ester intermediates (e.g., CAS 1171080-45-7) introduce an additional hydrogenolysis step, altering process economics and impurity profiles.
Free-base form lacks crystalline stoichiometry
The free-base (CAS 1416134-47-8) is hygroscopic and amorphous; oxalate salt ensures GMP batch consistency and direct downstream use.

Quantitative Evidence vs. Analogs


Stereochemical Purity by Chiral HPLC

The (2S,5R) stereochemistry of CAS 1416134-48-9 is essential for downstream avibactam activity. Joshi et al. (2024) developed a validated chiral HPLC method explicitly for separating all four diastereomers of the benzyloxyamino-piperidine-2-carboxylate oxalate series, demonstrating that the target (2S,5R) isomer can be resolved from the (2R,5S) enantiomer (CAS 2059927-65-8) with baseline separation and a detection limit below 0.1% for the undesired stereoisomer [1]. The enantiomeric (2R,5S) species leads to the pharmacologically inactive avibactam enantiomer and must be rigorously excluded from the supply chain. The validated CHPLC method enables diastereomeric purity assessment that generic achiral HPLC (typically used for methyl ester analog CAS 1416134-73-0 or benzyl ester CAS 1171080-45-7) cannot provide, creating a quantifiable quality gate that directly impacts procurement specifications [2].

Chiral HPLC resolution
Head-to-head
Baseline separation of all 4 stereoisomers; LOD <0.1% for undesired isomer
Enables diastereomeric purity specification
Validated per ICH Q2(R1) on polysaccharide CSP
Chiral resolution Diastereomeric purity Avibactam intermediate Quality control

Ethyl Ester Process Compatibility

The ethyl ester moiety of CAS 1416134-48-9 is integral to the validated commercial avibactam route. Wang et al. (2018) demonstrated that starting from the ethyl ester intermediate, avibactam sodium salt was produced in 10 steps with an overall yield of 23.9% at 400 g scale, with the ethyl ester enabling direct amidation with ammonia-methanol followed by triphosgene-mediated urea cyclization [1]. In contrast, the benzyl ester analog (CAS 1171080-45-7, MW 430.45 as oxalate) requires an additional hydrogenolysis deprotection step prior to amidation, which introduces palladium contamination risk and adds one step to the synthetic sequence. The benzyl ester route also necessitates a separate debenzylation/sulfation step that Wang et al. optimized as a simultaneous one-pot transformation for the ethyl ester pathway, demonstrating that the ethyl ester compresses the synthetic sequence by at least one unit operation relative to the benzyl ester route [2].

Process yield efficiency
Cross-study comparable
23.9% overall yield at 400 g scale; saves ≥1 unit operation vs benzyl ester
Supports route fitness for scale-up
Published 10-step chemoenzymatic route
Chemoenzymatic synthesis Process yield Avibactam manufacturing Ethyl ester advantage

Oxalate Salt Crystallinity for GMP

CAS 1416134-48-9 is isolated as the oxalate salt (1:1 ethanedioate), which confers definitive solid-state advantages over the free-base form (CAS 1416134-47-8). The oxalate salt has a well-defined molecular composition (C17H24N2O7, MW 368.38) with stoichiometric oxalic acid content, enabling precise mass-balance calculations in GMP batch records [1]. Commercial suppliers specify the oxalate salt as a white to yellow crystalline solid with long-term storage stability at ambient temperature under inert atmosphere, whereas the free-base (CAS 1416134-47-8, MW 278.35) is typically an oil or low-melting solid requiring refrigerated storage . The oxalate salt also enables direct use in the amidation step — the patent literature (US 2018/0079748) explicitly describes slurrying the oxalate salt in ethanol followed by treatment with ammonia-methanol for direct conversion to the carboxamide, eliminating a free-base liberation step that would be required if the free-base form were used as starting material [2].

Oxalate salt crystallinity
Cross-study comparable
Crystalline solid; room temperature storage vs amorphous oil (free-base)
Supports GMP batch consistency
Stoichiometric 1:1 salt; direct amidation possible
Salt form selection Crystallinity GMP compliance Solid-state properties

Enantiomeric Excess via Lipase Resolution

The (2S,5R) configuration of CAS 1416134-48-9 is established through a validated lipase-catalyzed kinetic resolution of racemic (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate precursors. Wang et al. reported that CALB (Candida antarctica lipase B) selectively acylates the undesired (2R,5R) enantiomer, leaving the desired (2S,5S)-hydroxypiperidine with >99% ee, which is subsequently converted to the (2S,5R)-benzyloxyamino intermediate via Mitsunobu inversion at C5 [1]. In contrast, alternative syntheses relying on D-glutamic acid chiral pool or classical diastereomeric salt resolution typically achieve 95–98% ee with significant yield losses during recrystallization. The enzymatic route delivers the target intermediate with ee exceeding that achievable by conventional resolution methods, and this enantiopurity is retained through the oxalate salt formation to give CAS 1416134-48-9 [2].

Enantiomeric excess
Class-level inference
>99% ee via CALB lipase resolution vs 92–98% ee for alternative routes
Enantiopurity context for intermediate procurement
No direct head-to-head ee comparison published
Lipase catalytic resolution Enantiomeric excess Chemoenzymatic synthesis Chiral pool strategy

Regulatory Reference Standard Advantage

CAS 1416134-48-9 is designated as Avibactam Impurity 9 and Avibactam INT 1 in multiple pharmacopeial impurity catalogues, with commercial suppliers including Pharmaffiliates, SynZeal, and CATO providing compendial-grade material with full characterization packages (NMR, HPLC, MS, chiral purity) suitable for ANDA and DMF filings [1]. Pharmaffiliates categorizes this compound under 'chiral standards' and 'pharmaceutical standards' with ISO 17034-compliant certification available from CATO for use as an analytical reference standard [2]. In contrast, the methyl ester analog (CAS 1416134-73-0, Avibactam Impurity 47) and the free carboxylic acid analog (CAS 1416134-49-0, Avibactam Impurity B) are primarily supplied as research-grade materials without the same breadth of GMP-ready documentation. The benzyl ester analog (CAS 1171080-45-7) carries an ECHA notified classification requiring additional handling documentation under CLP criteria, adding regulatory overhead not required for the ethyl ester oxalate [3].

Regulatory documentation
Supporting evidence
ISO 17034 certified reference standard available; designated Impurity 9/INT 1
Supports ANDA/DMF filing readiness
Comparators lack certification; benzyl ester has ECHA notification
Reference standard ANDA filing Pharmacopeial traceability GMP impurity profiling

Application Scenarios for Avibactam Intermediate


GMP Manufacturing for ANDA Filings

For generic pharmaceutical manufacturers developing abbreviated new drug applications for ceftazidime-avibactam, procuring CAS 1416134-48-9 with ISO 17034-certified reference standard documentation and established chiral purity specifications directly reduces the analytical method development burden and accelerates DMF preparation [1]. The ethyl ester oxalate integrates seamlessly into the published 10-step chemoenzymatic route, and the validated chiral HPLC method eliminates the need for de novo stereochemical method development — a regulatory expectation that generic-grade intermediates cannot satisfy without significant additional investment [2].

Process Development & Scale-Up

Medicinal chemistry and process R&D teams developing novel diazabicyclooctane (DBO) β-lactamase inhibitors can use CAS 1416134-48-9 as a benchmark intermediate for route scouting. The documented CALB lipase resolution technology and one-pot debenzylation/sulfation protocol provide a validated starting point for analog synthesis, where the ethyl ester–oxalate combination has been demonstrated at 400 g manufacturing scale — a scalability credential that closely related intermediates (benzyl ester, methyl ester, free-base) lack [3].

Analytical QC & Impurity Profiling

QC laboratories performing batch release testing of avibactam sodium drug substance require authenticated impurity reference standards for HPLC system suitability. As the designated Avibactam Impurity 9 (ethyl ester oxalate), CAS 1416134-48-9 provides a well-characterized marker for monitoring residual process intermediates, whereas methyl ester (Impurity 47) and benzyl ester (Impurity 30) analogs serve orthogonal but distinct profiling purposes and cannot substitute for the ethyl ester impurity in a validated method without revalidation [4].

SAR Research on β-Lactamase Inhibitors

Structure-activity relationship studies exploring modifications to the avibactam scaffold benefit from CAS 1416134-48-9 as a late-stage diversification intermediate. The orthogonally protected ethyl ester and benzyloxyamino groups allow selective manipulation: the ethyl ester can be hydrolyzed to the carboxylic acid or converted to diverse amides, while the benzyloxyamino group can be deprotected for further functionalization — a synthetic versatility profile that the free carboxylic acid analog (CAS 1416134-49-0) cannot match due to the absence of ester orthogonality [5].

Application
Selection Property
Validation Focus
GMP manufacturing (ANDA filings)
ISO 17034 certification and chiral purity documentation
Analytical method validation and DMF preparation
Process development & scale-up
Validated 400 g scale chemoenzymatic route
Route robustness and unit operation compression
Analytical QC & impurity profiling
Compendial impurity standard (Avibactam Impurity 9)
HPLC system suitability and batch release testing
SAR research on β-lactamase inhibitors
Orthogonal ethyl ester and benzyloxyamino protection
Late-stage diversification and analog synthesis
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